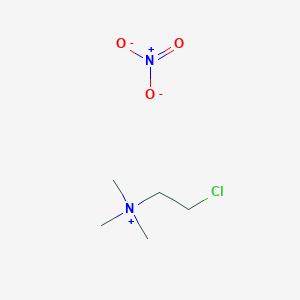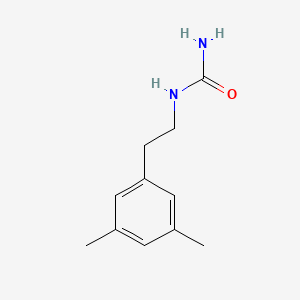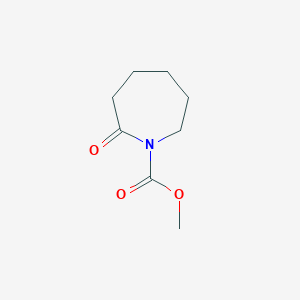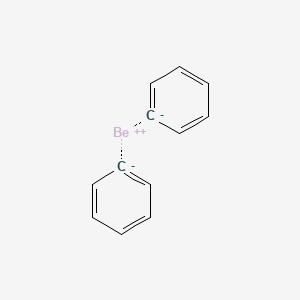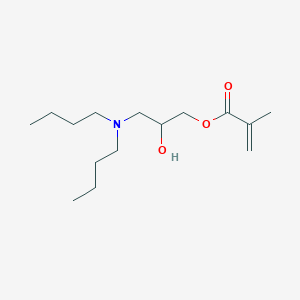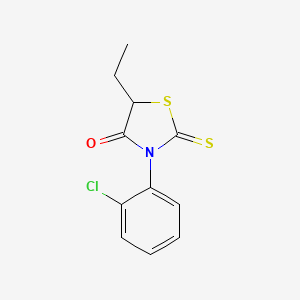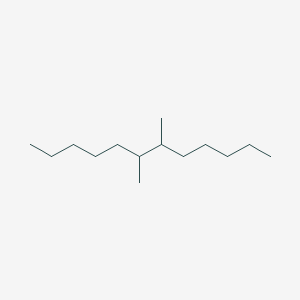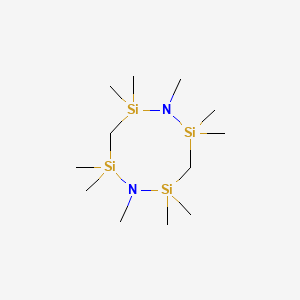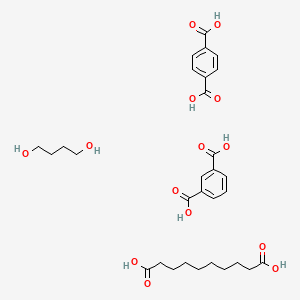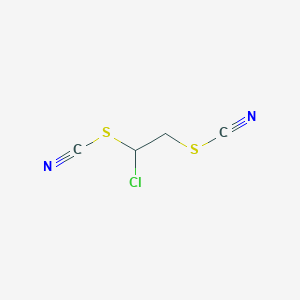![molecular formula C12H26Cl2N2 B14699016 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-azabicyclo[322]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride is a compound that belongs to the class of azabicyclo compounds These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties
Preparation Methods
The synthesis of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride typically involves several steps:
Schmidt Reaction: This reaction is used to prepare the azabicyclo[3.2.2]nonane core.
Catalytic Reduction: The azabicyclo[3.2.2]nonane core is then subjected to catalytic reduction to yield the desired amine.
Amidation and Reduction: The amine is reacted with acid chlorides of picolinic, nicotinic, and isonicotinic acid to form amides, which are then reduced using lithium aluminium hydride (LiAlH4) to yield the final product.
Chemical Reactions Analysis
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antiprotozoal activities.
Chemical Biology: The compound can be used as a tool to study the biological pathways and mechanisms involved in protozoal infections.
Mechanism of Action
The mechanism of action of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride involves its interaction with specific molecular targets in protozoal cells. The compound is believed to interfere with the metabolic pathways of the parasites, leading to their death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride can be compared with other azabicyclo compounds, such as:
3-azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the arrangement of the nitrogen atom within the ring.
2-azabicyclo[3.3.1]nonane: Another similar compound with a different nitrogen atom placement, leading to distinct chemical and biological properties.
The uniqueness of 1-(3-azabicyclo[32
Properties
Molecular Formula |
C12H26Cl2N2 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c1-12(2,13)9-14-7-10-3-4-11(8-14)6-5-10;;/h10-11H,3-9,13H2,1-2H3;2*1H |
InChI Key |
NHWTXAKUAHLHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CC2CCC(C1)CC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
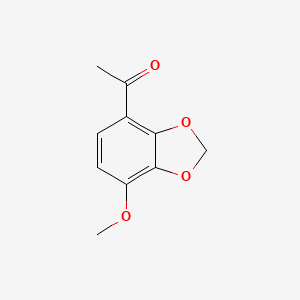
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
